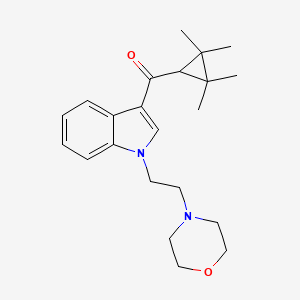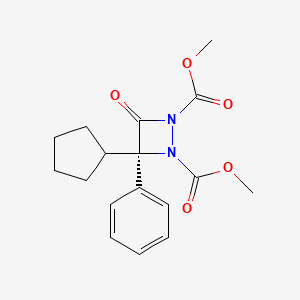
dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate
Descripción general
Descripción
Synthesis Analysis
This involves the study of how the compound is synthesized from its constituent elements or from other compounds. It often involves retrosynthetic analysis, which is the process of deconstructing a complex molecule into simpler molecules .Molecular Structure Analysis
This involves the use of various spectroscopic methods (like NMR, IR, UV-Vis, etc.) to determine the structure of the molecule. X-ray crystallography can also be used if the compound forms crystals .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents, conditions, and mechanisms of these reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, etc .Aplicaciones Científicas De Investigación
Cancer Research
ABL127: has been identified as a potent and selective inhibitor of Protein phosphatase methylesterase-1 (PME-1) . PME-1 is implicated in the regulation of Protein phosphatase 2A (PP2A) , a critical enzyme involved in cell cycle regulation. By inhibiting PME-1, ABL127 can influence the methylesterification state of PP2A, thereby impacting cancer cell proliferation and metastasis. This makes it a valuable compound for studying cancer biology and potential therapeutic interventions.
Cell Migration and Metastasis
ABL127 has been shown to decrease the proliferation of Ishikawa cells and migration of ECC-1 endometrial carcinoma cells . This suggests its utility in studying the processes of cell migration and metastasis, which are pivotal in cancer progression and spread.
Mecanismo De Acción
Target of Action
ABL127 is a selective and covalent inhibitor of protein methylesterase 1 (PME-1) . PME-1 is an enzyme that plays a crucial role in cellular processes, and its inhibition can lead to significant changes in cell behavior.
Mode of Action
ABL127 interacts with PME-1 in a covalent manner, meaning it forms a stable bond with the enzyme, leading to its inhibition . This interaction results in a decrease in the activity of PME-1, which can lead to downstream effects on cellular processes.
Biochemical Pathways
The inhibition of PME-1 by ABL127 affects various biochemical pathways. One of the key pathways influenced is the protein phosphatase 2A (PP2A) pathway . PP2A is a major serine/threonine phosphatase involved in the regulation of various cellular processes. The inhibition of PME-1 leads to an increase in PP2A activity .
Pharmacokinetics
It is known that abl127 is a covalent inhibitor, suggesting that it may have a long duration of action due to the stable bond it forms with pme-1 .
Result of Action
The inhibition of PME-1 by ABL127 leads to a decrease in cell proliferation and affects cell invasion in a dose-dependent manner . This suggests that ABL127 could potentially be used in the treatment of diseases characterized by abnormal cell proliferation and invasion.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-15(21)18-14(20)17(13-10-6-7-11-13,19(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHWCAFAIHTQKD-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)C(N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N1C(=O)[C@@](N1C(=O)OC)(C2CCCC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl (3R)-3-cyclopentyl-4-oxo-3-phenyldiazetidine-1,2-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid](/img/structure/B1666388.png)
![2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B1666389.png)

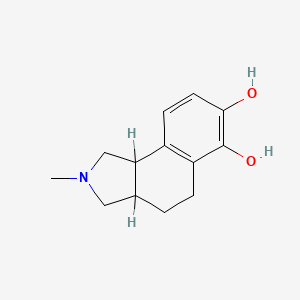
![3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid](/img/structure/B1666395.png)
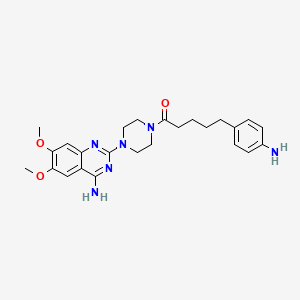
![2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1666399.png)
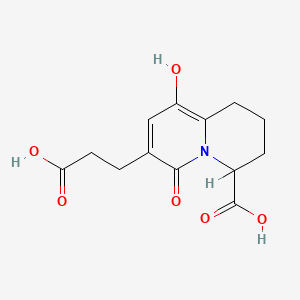

![N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide](/img/structure/B1666403.png)
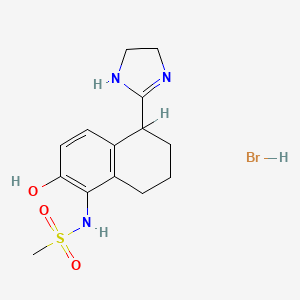
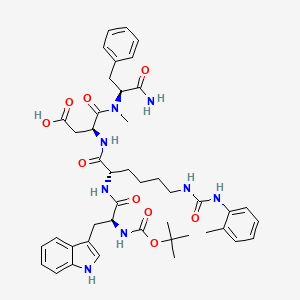
![N-{1-Benzyl-(2R,3R)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1666409.png)
